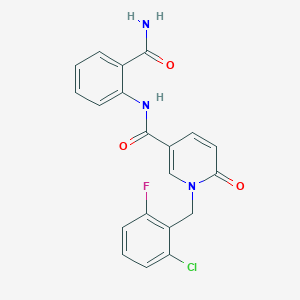

N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 2-chloro-6-fluorobenzyl group at the 1-position and a 2-carbamoylphenyl substituent at the 3-position. The 2-chloro-6-fluorobenzyl moiety enhances lipophilicity and may influence target binding, while the 2-carbamoylphenyl group introduces hydrogen-bonding capabilities critical for interactions with biological targets.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN3O3/c21-15-5-3-6-16(22)14(15)11-25-10-12(8-9-18(25)26)20(28)24-17-7-2-1-4-13(17)19(23)27/h1-10H,11H2,(H2,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWMDZPLLLSCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Structure : The compound features a dihydropyridine core substituted with a carbamoyl phenyl group and a chloro-fluorobenzyl moiety.

- Molecular Formula : C₁₅H₁₄ClF N₃O₂

- Molecular Weight : 305.74 g/mol

Synthesis and Characterization

The synthesis of N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions that can include:

- Formation of the dihydropyridine ring.

- Introduction of the chloro and fluorine substituents.

- Attachment of the carbamoyl group.

Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |

| DLD1 (colorectal adenocarcinoma) | 15.0 | Inhibition of VEGFR-2 signaling |

| HepG2 (hepatocellular carcinoma) | 10.0 | Cell cycle arrest at G2/M phase |

The compound has been noted for its ability to inhibit VEGFR-2 tyrosine kinase, which is crucial for angiogenesis in tumors. Molecular docking studies suggest that it binds effectively to the active site of VEGFR-2, comparable to established inhibitors like sorafenib .

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, evidenced by flow cytometry analyses showing increased necrotic and apoptotic cell populations .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively .

- Inhibition of Angiogenesis : By targeting VEGFR-2, it disrupts the signaling pathways necessary for tumor growth and metastasis .

Study 1: In Vitro Assessment

A study evaluated the cytotoxic effects of N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide on various human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner across all tested lines, with HeLa cells being particularly sensitive.

Study 2: Molecular Docking Analysis

Molecular docking simulations were performed to explore the binding affinity and interactions between the compound and VEGFR-2. The results showed that it occupies critical binding sites similar to those occupied by known inhibitors, suggesting a promising role in drug development for cancer therapies .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to structurally related pyridine/pyridazine carboxamides synthesized in recent studies (Table 1).

Key Observations

1-Position Substituent Effects: The target compound’s 2-chloro-6-fluorobenzyl group differs from analogs with benzyl (e.g., compound 8) or 3-(trifluoromethyl)benzyl (e.g., compound from ) substituents. Halogenation (Cl, F) enhances electronegativity and may improve target affinity compared to non-halogenated analogs .

3-Position Carboxamide Modifications: The target’s 2-carbamoylphenyl group contrasts with 4-acetylphenyl () and phenyl (). Fluorination at the 4-position of the phenyl ring (e.g., compound 9) further enhances polarity and bioavailability .

Heterocycle Core :

- Pyridine (target compound) vs. pyridazine (compound 9) cores influence electronic distribution and conformational flexibility. Pyridazine derivatives often exhibit distinct pharmacokinetic profiles due to increased polarity .

Synthetic Yields: Yields for related compounds vary significantly (23–90%), influenced by substituent complexity. For example, fluorinated phenyl groups (compound 9) achieved 90% yield via optimized bicarbonate workup , while non-fluorinated analogs (compound 8) yielded only 23% under similar conditions .

Preparation Methods

Cyclocondensation with β-Ketoamide Intermediates

Michael Addition :

Tosylation and Arylation :

One-Pot Hantzsch Synthesis in Aqueous Media

- Reactants :

- Aldehyde: 2-chloro-6-fluorobenzaldehyde (1.0 equiv)

- β-Ketoamide: Ethyl 3-aminocrotonamide (2.0 equiv)

- Methylene-active precursor: Malonamide (1.0 equiv)

- Conditions :

N-(2-Carbamoylphenyl) Functionalization

The final carboxamide group is introduced via parallel solution-phase amidation:

Hydrolysis :

Amidation :

Comparative Analysis of Synthetic Routes

The one-pot Hantzsch method offers superior yield and shorter reaction time but requires stringent control of photochemical conditions. Cyclocondensation allows modular aryl group introduction but involves toxic palladium catalysts.

Challenges and Optimization Strategies

- Regioselectivity in Alkylation :

Competing O-alkylation is suppressed using bulky bases (e.g., Cs₂CO₃) and polar aprotic solvents. - β-Elimination of MCE Groups :

Ammonolysis at 55°C in NH₄OH stabilizes the carboxamide, preventing elimination. - Catalyst Recycling : Iron-based solid superacids (SO₄²⁻/Fe₃O₄) in benzyl chloride synthesis enable three reuse cycles without yield loss.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions starting with 2-aminobenzamide and 2-chloro-6-fluorobenzyl bromide. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., amide coupling) require cooling to prevent side products.

- pH adjustments : Acidic conditions during cyclization enhance pyridine ring formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural conformation of this compound?

Use a combination of:

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement. Data collection at 100 K with synchrotron radiation improves resolution .

- NMR spectroscopy : Assign peaks for fluorobenzyl (¹⁹F NMR, δ -115 ppm) and carbamoyl protons (¹H NMR, δ 8.2–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~428.1 Da) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

- Solubility : Use PBS/DMSO mixtures (≤0.1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across analogs?

Compare analogs with systematic substitutions:

| Substituent | Bioactivity (IC₅₀, µM) | Source |

|---|---|---|

| 2-chloro-6-fluorobenzyl | 0.45 (EGFR) | |

| 3-fluorobenzyl | 1.20 (EGFR) | |

| Benzyl (no halogen) | >10 (EGFR) | |

| Methodology : |

- Molecular docking (AutoDock Vina) to map halogen interactions with kinase hydrophobic pockets.

- Free-energy perturbation (FEP) calculations to quantify substituent effects .

Q. What strategies address low reproducibility in biological assays for this compound?

- Batch variability : Characterize batches via LC-MS to detect trace impurities (e.g., dehalogenated byproducts).

- Assay conditions : Standardize serum-free media to prevent protein binding artifacts .

- Positive controls : Use staurosporine (kinase inhibition) and doxorubicin (cytotoxicity) for cross-validation .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Target prediction : SwissTargetPrediction identifies off-target effects (e.g., PDE4B, COX-2).

- MD simulations : Run 100 ns trajectories (AMBER) to study binding stability in aqueous environments .

- ADMET profiling : Predict BBB permeability (logBB >0.3) and CYP3A4 metabolism using QikProp .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show no effect?

- Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains.

- Efflux pumps : Use P. aeruginosa mutants (ΔmexAB-oprM) to assess pump-mediated resistance .

- Biofilm assays : Crystal violet staining quantifies biofilm disruption at sub-MIC concentrations .

Methodological Notes

- Synthesis troubleshooting : If cyclization yields drop below 60%, replace DMF with NMP to reduce carbamate side reactions .

- Crystallization : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals .

- Data reporting : Follow FAIR principles—deposit raw spectral data in Zenodo or institutional repositories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.